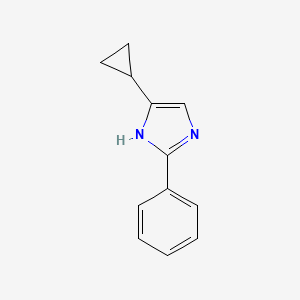

4-Cyclopropyl-2-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-cyclopropyl-2-phenyl-1H-imidazole |

InChI |

InChI=1S/C12H12N2/c1-2-4-10(5-3-1)12-13-8-11(14-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14) |

InChI Key |

GMNHSRNDLWXEBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Cyclopropyl 2 Phenyl 1h Imidazole

Reactivity of the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle that exhibits a rich and diverse reactivity profile, influenced by the presence of two nitrogen atoms. This section delves into the electrophilic and nucleophilic reactions of the imidazole core in 4-Cyclopropyl-2-phenyl-1H-imidazole, as well as its protonation and tautomerism.

Electrophilic and Nucleophilic Reactions

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions. The position of these reactions is dictated by the electronic nature of the ring and the directing effects of its substituents.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the presence of the phenyl group at the C2 position and the cyclopropyl (B3062369) group at the C4 position influences the regioselectivity of these reactions. pharmaguideline.com Generally, electrophilic substitution on the imidazole ring, such as halogenation, nitration, and sulfonation, can occur. pharmaguideline.com For instance, the reaction of imidazole with cyanogen (B1215507) bromide leads to the formation of 2-bromoimidazole, indicating a nucleophilic attack mechanism at the C2 position. youtube.com

Nucleophilic Substitution: While imidazoles are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate such reactions, particularly at the C2 position. pharmaguideline.com In the case of 2-haloimidazoles, the halogen can be displaced by a nucleophile. pharmaguideline.com

Protonation and Tautomerism Studies

The imidazole ring contains two nitrogen atoms, one of which is pyridine-like and the other pyrrole-like. This arrangement allows for both protonation and the existence of tautomeric forms.

Protonation: The pyridine-like nitrogen (N3) is basic and can be readily protonated by strong acids to form stable imidazolium (B1220033) salts. pharmaguideline.com The pKa of the protonated imidazolium cation is approximately 6.95, indicating that imidazole is more basic than pyridine (B92270) but less basic than ammonia (B1221849). wikipedia.org The pyrrole-like nitrogen (N1) can be deprotonated by a strong base, demonstrating the amphoteric nature of the imidazole ring. pharmaguideline.com

Tautomerism: this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. It exists in two equivalent tautomers where the hydrogen atom can be located on either of the two nitrogen atoms. nih.gov This tautomerism is a key feature of the imidazole ring system and can influence its reactivity and coordination properties.

Reactions at the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain, which makes it susceptible to ring-opening reactions.

Ring-Opening Reactions: Cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions. nih.gov The presence of substituents on the cyclopropane (B1198618) ring can influence the direction of ring-opening. core.ac.uk For instance, 1-[2-(trimethylsilylmethyl)cyclopropylcarbonyl]imidazoles can undergo selective ring-opening reactions induced by cesium fluoride (B91410) or boron trifluoride etherate to yield cyclobutanone (B123998) derivatives or γ,δ-unsaturated carboxylic acids, respectively. rsc.org

Reactions at the Phenyl Substituent

The phenyl group attached to the imidazole core can undergo typical electrophilic aromatic substitution reactions. The imidazole ring itself acts as a substituent on the phenyl ring, influencing the regioselectivity of these reactions. The synthesis of various 4-phenyl-imidazole derivatives has been achieved through methods such as the reaction of α-bromo-ketones with formamide. nih.gov

Metal Coordination Chemistry of this compound as a Ligand

The imidazole ring, with its two nitrogen donor atoms, is an excellent ligand for a wide variety of metal ions. rsc.org The lone pair of electrons on the pyridine-like nitrogen atom is primarily responsible for its coordinating ability. wikipedia.org

Coordination Modes: Imidazole and its derivatives can coordinate to metal ions to form coordination complexes. wikipedia.org Imidazole typically acts as a monodentate ligand, binding to the metal center through the imine nitrogen. wikipedia.org The resulting metal-imidazole complexes have diverse structures and applications. For example, technetium(V) can form complexes with imidazole ligands, such as [TcO₂(Im)₄]⁺. mdpi.com

Formation of Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used in the construction of metal-organic frameworks (MOFs). rsc.org These materials have potential applications in various fields due to their fascinating structural diversities and interesting properties. nih.gov The coordination of this compound with different metal ions can lead to the formation of novel MOFs with specific topologies and properties.

Comparative Reactivity with Structurally Related Imidazole Derivatives

The reactivity of this compound can be compared with other substituted imidazole derivatives to understand the influence of different substituents on the imidazole core.

Influence of Phenyl Substitution: A study on a series of phenylimidazoles, including 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205), revealed that the position of the phenyl group affects the cohesive energy and intermolecular interactions. nih.govacs.org For example, 4-phenylimidazole exhibits greater cohesive energy than 2-phenylimidazole due to stronger N–H···N intermolecular interactions. nih.govacs.org

Synthesis of Disubstituted Imidazoles: Various synthetic methods have been developed for the preparation of 2,4-disubstituted imidazoles, highlighting the versatility of the imidazole scaffold. acs.orgresearchgate.netresearchgate.netbath.ac.uk These methods often involve the cyclization of appropriate precursors and allow for the introduction of a wide range of substituents at the C2 and C4 positions.

Advanced Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously determining the molecular structure of 4-Cyclopropyl-2-phenyl-1H-imidazole by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for this exact compound is not widely published, analysis of closely related structures allows for a detailed prediction of its NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and imidazole (B134444) moieties.

Imidazole Proton: A characteristic signal for the N-H proton of the imidazole ring is anticipated, typically appearing as a broad singlet in the downfield region (δ 12-13 ppm), as seen in similar structures like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (δ 12.81 ppm) rsc.org. The C5-H proton on the imidazole ring would likely appear as a singlet.

Phenyl Protons: The protons on the phenyl group at the C2 position will present as a multiplet in the aromatic region (δ 7.2-8.1 ppm) rsc.org. The exact splitting pattern depends on the substitution, but typically involves overlapping signals for the ortho, meta, and para protons.

Cyclopropyl Protons: The cyclopropyl group's protons will appear in the upfield region of the spectrum. The methine proton (CH) attached to the imidazole ring and the four methylene (B1212753) protons (CH₂) will exhibit complex splitting patterns due to geminal and vicinal coupling, typically in the δ 0.5-1.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Imidazole Carbons: The carbon atoms of the imidazole ring are expected to resonate in the δ 115-145 ppm range. The C2 carbon, attached to the phenyl group, would be the most downfield of the imidazole carbons, with an anticipated shift around δ 145-146 ppm, similar to related compounds rsc.org.

Phenyl Carbons: The carbons of the phenyl ring will show several signals in the aromatic region (δ 125-135 ppm).

Cyclopropyl Carbons: The carbons of the cyclopropyl group will be the most upfield, with the methine carbon appearing around δ 15-25 ppm and the methylene carbons at approximately δ 5-15 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |

| Imidazole N-H | 12.0 - 13.5 (broad singlet) | - |

| Imidazole C5-H | 7.0 - 7.5 (singlet) | 115 - 125 |

| Phenyl C-H | 7.2 - 8.1 (multiplet) | 125 - 130 |

| Cyclopropyl C-H (methine) | 1.5 - 2.0 (multiplet) | 15 - 25 |

| Cyclopropyl C-H (methylene) | 0.5 - 1.5 (multiplet) | 5 - 15 |

| Imidazole C2 | - | 145 - 148 |

| Imidazole C4 | - | 135 - 140 |

| Phenyl C (quaternary) | - | 130 - 135 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. This technique confirms the molecular formula, C₁₂H₁₂N₂.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Upon ionization, the molecular ion (M⁺) would undergo characteristic fragmentation. Key predicted fragments include:

Loss of a cyclopropyl radical (•C₃H₅), leading to a significant fragment ion.

Fission of the imidazole ring.

Fragmentation of the phenyl group, such as the loss of a C₂H₂ molecule.

A prominent peak corresponding to the phenyl-imidazole cation after cleavage of the cyclopropyl group.

The precise mass measurements from HRMS allow for the unequivocal determination of the chemical formula for both the parent ion and its major fragments, distinguishing it from other isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to specific bond vibrations.

N-H Stretch: A broad absorption band between 3000 and 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often indicating hydrogen bonding in the solid state. For example, related diphenyl-1H-imidazoles show a broad peak around 3439 cm⁻¹ rsc.org.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings typically occur in the 1450-1620 cm⁻¹ region. rsc.org

C-N Stretch: The C-N stretching vibration of the imidazole ring is usually found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the phenyl and cyclopropyl rings are often more intense in the Raman spectrum than in the IR spectrum. The C=C stretching of the phenyl ring and the ring "breathing" modes of both the phenyl and cyclopropyl groups would be prominent.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Imidazole) | 3000 - 3400 (broad) | Weak or absent |

| Aromatic C-H Stretch | 3030 - 3100 | 3050 - 3080 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=N / C=C Stretch | 1450 - 1620 | 1580 - 1620 (strong) |

| Phenyl Ring Modes | 1400 - 1500 | ~1000 (ring breathing) |

| C-N Stretch | 1250 - 1350 | Present |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on studies of similar imidazole derivatives, it is expected that the crystal structure would reveal:

Molecular Conformation: The relative orientation of the phenyl and cyclopropyl substituents with respect to the imidazole plane. For instance, in related structures, the phenyl ring is often twisted relative to the imidazole ring to minimize steric hindrance. nih.gov

Intermolecular Interactions: The presence of intermolecular hydrogen bonds involving the N-H donor and the sp² nitrogen acceptor of an adjacent imidazole ring, often leading to the formation of chains or networks in the crystal lattice. nih.gov

This technique provides the ultimate confirmation of the molecular structure and offers insights into the solid-state properties of the material.

Computational and Theoretical Studies of 4 Cyclopropyl 2 Phenyl 1h Imidazole

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a common computational method used to study the electronic structure. It provides information on charge distribution, orbital interactions, and bonding. For this molecule, NBO analysis would likely show a significant delocalization of π-electrons within the imidazole (B134444) and phenyl rings. The nitrogen atoms in the imidazole ring are key centers of electron density. researchgate.net One nitrogen atom is pyridine-like and contributes one π-electron to the aromatic system, while the other is pyrrole-like and contributes a lone pair, making a total of six π-electrons in the ring. libretexts.org

The interaction between the imidazole ring and the phenyl group is of particular interest. Studies on similar phenyl-imidazole systems have shown that the phenyl substituent can increase the electronegativity of the molecule. researchgate.net The cyclopropyl (B3062369) group, due to its sp2-like character, can also participate in conjugation with the imidazole ring, further influencing the electronic distribution.

Aromaticity Assessment of the Imidazole Ring

The imidazole ring in 4-Cyclopropyl-2-phenyl-1H-imidazole is aromatic, a property that confers significant stability. Aromaticity is typically assessed using several criteria, including Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n+2) π-electrons is aromatic. wikipedia.orgpurechemistry.org The imidazole ring fits this rule perfectly, with n=1, resulting in 6 π-electrons that are delocalized across the ring. youtube.comkhanacademy.org

Computational methods provide quantitative measures of aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.

Aromatic Stabilization Energy (ASE): This is the energy difference between the aromatic compound and a hypothetical non-aromatic reference compound. A higher ASE value suggests greater aromatic stability. researchgate.net

Studies on substituted imidazoles have shown that the nature of the substituents can modulate the degree of aromaticity, though the imidazole ring itself remains robustly aromatic. nih.gov The phenyl and cyclopropyl groups in this compound are expected to influence the electron density and thus slightly alter the NICS and ASE values compared to unsubstituted imidazole.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and stability of organic compounds. mdpi.com By employing functionals like B3LYP in combination with a basis set such as 6-31G*, researchers can calculate the optimized structure of this compound, including its bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The stability of the molecule can be evaluated by calculating its heat of formation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in A larger HOMO-LUMO gap generally correlates with higher kinetic stability. mdpi.com DFT calculations on substituted imidazoles have demonstrated that electron-donating or withdrawing groups can significantly affect these parameters. niscpr.res.in For instance, a methoxy-substituted imidazole was found to be a better corrosion inhibitor, a property linked to its electronic and stability characteristics. researchgate.net

Illustrative data from a hypothetical DFT calculation at the B3LYP/6-31G* level for this compound is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | -635.214 |

| Heat of Formation (kJ/mol) | 115.5 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.12 |

| HOMO-LUMO Gap (eV) | 5.13 |

| Dipole Moment (Debye) | 3.45 |

This table contains illustrative data and is not from a published study on this specific molecule.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is also a valuable tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis, such as through a cyclization reaction, or its potential degradation pathways. nih.govacs.org

By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. DFT calculations are commonly used to model these transition states and elucidate the reaction mechanism. For example, in the synthesis of imidazole derivatives, computational studies can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net The synthesis of imidazole-fused benzoxazepines has been studied computationally to determine the most favorable cyclization pathway. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. nih.gov For this compound, MD simulations can reveal the preferred orientations of the phenyl and cyclopropyl groups relative to the imidazole ring. These simulations can identify stable conformers and the energy barriers between them. nih.govnih.gov

The flexibility of the molecule, particularly the rotation around the single bonds connecting the substituents to the imidazole ring, is important for its interactions with other molecules, for instance, in a biological context. MD simulations on similar phenyl-substituted heterocyclic systems have been used to understand their binding to protein targets. nih.gov The conformational preferences of cyclopropyl-containing compounds have also been investigated using these methods. nih.gov The results of such simulations can provide valuable insights into the molecule's dynamic behavior and its structure-activity relationships.

Non Biological Applications and Future Research Directions

Role as Precursors in Complex Organic Synthesis

The structure of 4-Cyclopropyl-2-phenyl-1H-imidazole makes it a valuable precursor in the synthesis of more complex organic molecules. Imidazole (B134444) derivatives are recognized as crucial components for functional molecules. rsc.org The synthesis of substituted imidazoles is a key focus in organic chemistry due to their utility as building blocks. researchgate.net

The imidazole ring itself offers multiple sites for further functionalization. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can participate in various coupling reactions. The phenyl and cyclopropyl (B3062369) groups attached to the imidazole core can also be modified, or they can influence the reactivity of the imidazole ring itself, allowing for regiocontrolled synthesis of new compounds. rsc.org

Recent advances have focused on developing efficient methods for creating substituted imidazoles. rsc.orgresearchgate.net For instance, catalyst-free [3+2] cyclization reactions of vinyl azides with amidines have been developed to produce disubstituted imidazoles. acs.org Such synthetic strategies underscore the accessibility of scaffolds like this compound, positioning them as readily available starting materials for building larger, more intricate molecular architectures. The development of new synthetic methods continues to be an area of innovation in imidazole chemistry. numberanalytics.com

Applications in Materials Science

Imidazole-based compounds are being increasingly explored for their potential in materials science. researchgate.net Their unique electronic properties and structural versatility make them suitable for a range of applications. Imidazole derivatives are being investigated for the creation of sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com

The incorporation of the this compound unit into polymer chains could lead to materials with novel properties. The rigidity of the phenyl-imidazole core could enhance thermal stability, while the nitrogen atoms could facilitate ionic conduction, making such materials candidates for electrolytes in batteries or fuel cells. Furthermore, imidazole-functionalized surfaces can be used for applications in catalysis and sensing. numberanalytics.com

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| Specialty Polymers | Monomeric unit for polymerization | High thermal stability, ionic conductivity, specific optical properties. numberanalytics.com |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) | Charge transport capabilities, fluorescence. nih.gov |

| Functional Surfaces | Surface modification agent for catalysis or sensing | Ability to bind metal catalysts, interaction with analytes. numberanalytics.com |

| Corrosion Inhibitors | Forms a protective layer on metal surfaces | Adsorption onto metal surfaces, formation of a barrier film. |

Design and Synthesis of Advanced Coordination Compounds

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. The imidazole pharmacophore is noted for its high affinity for metals. sciepub.com This property allows for the design and synthesis of a wide array of advanced coordination compounds, also known as metal-organic frameworks (MOFs).

This compound can act as a monodentate or bidentate ligand, binding to metal centers through one or both of its nitrogen atoms. The specific substituents—the phenyl and cyclopropyl groups—can influence the steric and electronic properties of the resulting coordination compound. This tuning can affect the compound's geometry, stability, and catalytic or photophysical properties. The synthesis of such complexes opens avenues for creating new catalysts for organic reactions, magnetic materials, and luminescent sensors.

Sustainable Synthesis and Green Chemistry Principles in Imidazole Production

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. mdpi.comiaph.in The production of imidazole derivatives is no exception, with significant research dedicated to developing environmentally benign synthetic routes. ijprdjournal.com These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. mdpi.com

Several green strategies have been successfully applied to the synthesis of substituted imidazoles:

Solvent-Free Reactions: Conducting reactions without a solvent, often under thermal conditions or using mechanochemical grinding, minimizes the use of volatile organic compounds (VOCs). sciepub.comtandfonline.com

Aqueous Media: Using water as a solvent is a key green chemistry approach. researchgate.net Protocols have been developed for N-alkylation of imidazoles in aqueous surfactant solutions. iaph.in

Ultrasound-Assisted Synthesis: Sonication provides energy to reactions, often leading to shorter reaction times and higher yields under milder conditions, avoiding the need for high temperatures. ijprdjournal.comnih.gov

Table 2: Green Chemistry Strategies for Imidazole Synthesis

| Green Chemistry Principle | Application in Imidazole Synthesis | Example Method |

| Waste Prevention | One-pot, multi-component reactions to maximize atom economy. sciepub.comresearchgate.net | Three-component cyclocondensation of a dicarbonyl, aldehyde, and ammonia (B1221849) source. sciepub.com |

| Safer Solvents | Use of water or ionic liquids instead of hazardous organic solvents. iaph.inijprdjournal.com | Synthesis in an SDS-aqueous basic medium. iaph.in |

| Energy Efficiency | Ultrasound irradiation to accelerate reactions at ambient temperature. nih.gov | Ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles. nih.gov |

| Catalysis | Use of efficient and reusable catalysts to minimize waste. sciepub.comtandfonline.com | Diethyl ammonium (B1175870) hydrogen phosphate (B84403) as a reusable Brønsted acidic ionic liquid catalyst. sciepub.com |

Emerging Areas of Research in Substituted Imidazole Chemistry

The field of substituted imidazole chemistry is continually evolving, with researchers exploring novel applications and synthetic methodologies. numberanalytics.com One of the most promising emerging areas is in the development of advanced functional materials.

Fluorescent Sensors: The unique photophysical properties of certain imidazole derivatives make them excellent candidates for fluorescent sensors. nih.gov For example, 1,2,4,5-tetraphenylimidazole derivatives are being extensively studied for their use in detecting specific ions or molecules through changes in their fluorescence. nih.gov The specific substitution pattern of this compound could be exploited to develop new sensors with high sensitivity and selectivity.

Organic Light-Emitting Diodes (OLEDs): Imidazoles are being investigated as materials for OLEDs due to their charge-transporting and emissive properties. Research into tetraphenylimidazole derivatives for OLED applications highlights the potential of the broader class of substituted imidazoles in this technology. nih.gov

Photocatalysis: The electronic structure of substituted imidazoles suggests they could be used as photosensitizers or photocatalysts in organic reactions, harnessing light energy to drive chemical transformations.

Future research on this compound will likely focus on harnessing its unique structural features for these and other novel applications, pushing the boundaries of materials science and synthetic chemistry. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.